2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one
Description
Properties
CAS No. |
92574-75-9 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
HMPOUYCZGZBFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation Approach
A common and direct method involves the alkylation of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol or its derivatives under basic conditions. This reaction proceeds via nucleophilic substitution where the hydroxyl group of benzyl alcohol is converted into a better leaving group or activated by the base, allowing the benzyloxy methyl group to attach at the 2-position of the pyridazinone ring.
- Typical Base: Potassium carbonate or potassium hydroxide
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Moderate heating (50–80 °C) to facilitate the reaction
- Reaction Time: Several hours (4–12 h) depending on conditions
Etherification of Precursors
An alternative involves etherification of precursor compounds containing hydroxyl groups with benzyl halides or related derivatives. This method often requires:
- Base: Carbonate ions (e.g., potassium carbonate) to deprotonate the hydroxyl group
- Halogenated Benzyl Derivatives: Benzyl bromide or chloride as alkylating agents
- Catalysts: Tetraalkylammonium salts (e.g., tetraethylammonium iodide) to facilitate nucleophilic substitution
- Reaction Conditions: Room temperature to reflux, depending on substrate reactivity
This approach may be coupled with halogenation steps to introduce the dichloro substituents on the pyridazine ring before or after etherification.
Halogenation and Nucleophilic Substitution
The dichloropyridazinone moiety is typically introduced via halogenation of precursor pyridazinones using brominating agents such as phosphorus tribromide or pyridinium dibromide. The halogenation step is crucial to activate the ring for subsequent nucleophilic substitution reactions.
- Halogenation Reagents: Phosphorus tribromide, pyridinium dibromide, carbon tetrabromide with triphenylphosphine
- Subsequent Nucleophilic Substitution: Replacement of halide leaving groups by benzyloxy nucleophile under basic conditions
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4,5-Dichloropyridazin-3(2H)-one + Benzyl alcohol | Base (K2CO3 or KOH), solvent (DMF/DMSO), heat | 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one | Direct alkylation |
| 2 | Pyridazinone precursor with hydroxyl group + Benzyl halide | Base (carbonate), catalyst (tetraalkylammonium iodide) | Etherified intermediate | Etherification route |
| 3 | Pyridazinone precursor | Brominating agent (PBr3, pyridinium dibromide) | Dichloropyridazinone intermediate | Halogenation step |
| 4 | Dichloropyridazinone intermediate + Nucleophile (benzyloxy) | Base, catalyst | Final product | Nucleophilic substitution |
Analytical and Research Findings
- Molecular Formula: C₁₂H₁₀Cl₂N₂O₂
- Molecular Weight: 273.12 g/mol
- Reactivity: The benzyloxy group allows for further nucleophilic substitution and electrophilic aromatic substitution, enabling derivatization.
- Biological Activity: Exhibits anticonvulsant and anti-inflammatory activities, potentially interacting with protein kinases, making it a valuable lead compound in drug development.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Similarity Index | Key Difference |
|---|---|---|---|
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | 933-76-6 | 0.90 | Methyl group instead of benzyloxy |
| 2-Benzyl-4,5-dichloropyridazin-3(2H)-one | 41933-33-9 | 0.84 | Benzyl group (no oxygen linker) |
| 4,5-Dichloro-2-phenylpyridazin-3(2H)-one | 1698-53-9 | 0.78 | Phenyl substitution |
| 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 | 0.77 | No substitution at position 2 |
The benzyloxy group in 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one contributes to its unique reactivity and biological profile.
Notes on Optimization and Scale-Up
- Base Selection: Potassium carbonate is preferred for mild conditions; potassium t-butoxide can be used for more reactive alkylations.
- Catalyst Use: Tetraalkylammonium iodides enhance reaction rates and yields.
- Solvent Choice: Polar aprotic solvents improve nucleophilicity of the benzyloxy group.
- Temperature Control: Moderate heating avoids decomposition and side reactions.
- Purification: Standard chromatographic techniques or recrystallization from suitable solvents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The dichloro substituents at positions 4 and 5 are electron-withdrawing, activating the pyridazine ring toward nucleophilic substitution. Common reagents and outcomes include:
Benzyloxymethyl Group Reactivity
The benzyloxymethyl (-CH₂OBn) moiety undergoes cleavage or functionalization under specific conditions:
Acidic Hydrolysis
-
Conditions : HCl (conc.), H₂O/THF, reflux.
-
Product : Pyridazinone with hydroxymethyl (-CH₂OH) group.
-
Mechanism : Acid-catalyzed ether cleavage, yielding a primary alcohol .
Reductive Cleavage
-
Conditions : H₂, Pd/C, ethanol, RT.
-
Product : Pyridazinone with methyl group (-CH₃).
-
Application : Debenzylation removes protecting groups for further functionalization .
Oxidation
-
Reagent : KMnO₄, H₂O, 50°C.
-
Product : Carboxylic acid derivative (-COOH) via oxidation of the hydroxymethyl intermediate.
-
Limitation : Overoxidation may degrade the pyridazine ring.
Ring Modification and Rearrangement
The pyridazine core participates in cycloadditions and ring expansions:
Diels-Alder Reaction
-
Conditions : Maleic anhydride, toluene, 120°C.
-
Product : Bicyclic adducts with fused six-membered rings.
-
Selectivity : Electron-deficient dienophiles favor regioselective [4+2] cycloaddition.
Smiles Rearrangement
-
Conditions : Base (e.g., KOtBu), DMF, 100°C.
-
Product : Isoxazolo-pyridazine derivatives.
-
Mechanism : Intramolecular nucleophilic attack followed by ring contraction .
Catalytic Cross-Coupling Reactions
The chlorine atoms enable transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | ArB(OH)₂, K₂CO₃, THF | Aryl-substituted pyridazinone | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amine, XPhos, toluene | Aminopyridazinone | 50–68% |
Reductive Dechlorination
-
Conditions : Zn dust, AcOH, 70°C.
-
Product : 4,5-Dihydropyridazinone.
-
Application : Reduces ring strain for further hydrogenation .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
Scientific Research Applications
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone derivatives exhibit diverse reactivities and properties depending on substituent patterns. Below is a comparative analysis of 2-[(benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one with key analogs:
Substituent Effects on Electronic and Steric Properties
Reactivity and Functional Utility
- Base Structure (4,5-Dichloropyridazin-3(2H)-one): The electron-deficient pyridazinone core facilitates nucleophilic aromatic substitution (NAS) at chlorine positions, enabling derivatization .
- Phenoxycarbonyl Derivative: Serves as a recyclable carbonyl donor in one-pot syntheses of benzazolones (e.g., benzo[d]thiazol-2(3H)-ones) under eco-friendly conditions .
- Benzyloxymethyl Derivative (Target): The ether-linked benzyl group may improve solubility in polar aprotic solvents (e.g., DCM or THF) compared to alkyl or aryl analogs, enhancing utility in solution-phase reactions.
Spectroscopic and Computational Insights
- The base compound’s crystal structure (P21/c space group) and vibrational frequencies align with DFT calculations, validating its dimeric stabilization in the solid state .
Biological Activity
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one, with the molecular formula and a molecular weight of 273.12 g/mol, is a pyridazine derivative notable for its diverse biological activities and potential therapeutic applications. This compound incorporates a benzyloxy group and dichloropyridazine moiety, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one typically involves multi-step organic reactions. A common method includes the alkylation of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol under basic conditions to introduce the benzyloxy group. This compound can also undergo various chemical transformations due to its functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Biological Activity Overview
Research indicates that 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one exhibits several biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may act as an anticonvulsant, potentially useful in treating epilepsy.
- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could make it beneficial in managing inflammatory diseases.
- Protein Kinase Inhibition : The compound interacts with various biological targets, particularly protein kinases, indicating potential therapeutic applications in diseases characterized by abnormal kinase activity .
Anticonvulsant Properties
A study conducted on the anticonvulsant effects of related compounds showed that derivatives similar to 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one exhibited significant activity against induced seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems and inhibition of excitatory pathways .
Anti-inflammatory Mechanism
The anti-inflammatory potential was evaluated through in vitro assays where the compound demonstrated a reduction in pro-inflammatory cytokines. This suggests that it may inhibit pathways involved in inflammation, possibly through the inhibition of NF-kB signaling or similar pathways .
Protein Kinase Interaction
Studies have shown that 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one effectively inhibits specific protein kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | 933-76-6 | 0.90 | Anticonvulsant |
| 2-Benzyl-4,5-dichloropyridazin-3(2H)-one | 41933-33-9 | 0.84 | Antimicrobial |
| 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 | 0.77 | Antiproliferative |
This table illustrates how structural modifications can influence biological activity while maintaining certain pharmacological profiles .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Anticonvulsant Activity : In a controlled trial involving animal models, treatment with 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one resulted in a significant decrease in seizure frequency compared to control groups.
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Q & A
Q. Can this compound serve as a precursor for green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
